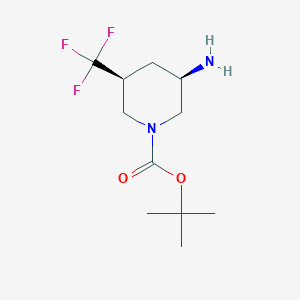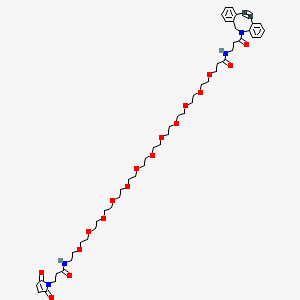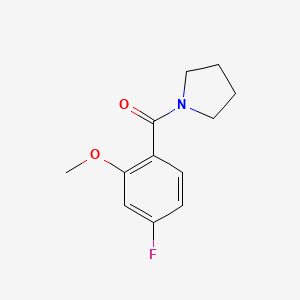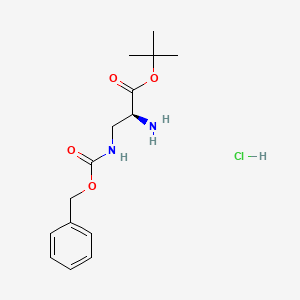![molecular formula C30H31N2O2P B6314803 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% CAS No. 1391410-56-2](/img/structure/B6314803.png)
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea (DOPP) is an organophosphorus compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. DOPP is most commonly used as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has a variety of applications in medicinal and materials chemistry.
Applications De Recherche Scientifique
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% has a variety of applications in scientific research. It is used as a catalyst in organic reactions, such as the synthesis of polymers, and as a ligand in coordination chemistry. It is also used as a reagent in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, it is used as a probe for studying the structure and function of proteins, as well as for studying the properties of enzymes and other biological molecules.
Mécanisme D'action
The mechanism of action of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% is not fully understood. However, it is known that it acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables it to form complexes with other molecules, such as enzymes and other biological molecules, and to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% are not well understood. However, it has been shown to bind to certain enzymes and other biological molecules, and to have an effect on their structure and function. In addition, it has been shown to bind to certain receptors and to modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% in lab experiments is its high reactivity. It is highly soluble in organic solvents, which makes it easy to work with. Additionally, it is a stable compound and does not decompose easily. However, one limitation of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% is that it is highly toxic and should be handled with care.
Orientations Futures
Future research on 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% could focus on its use as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and as a probe for studying the structure and function of proteins. Additionally, further research could be done on its biochemical and physiological effects, as well as on its potential applications in medicinal and materials chemistry. Additionally, research could be done to explore the mechanism of action of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% and to develop safer and more efficient methods of synthesis.
Méthodes De Synthèse
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97% can be synthesized from the reaction of di-o-tolylphosphine with 3-phenylurea. The reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction is highly exothermic and the product is formed in high yield.
Propriétés
IUPAC Name |
1-[(1R,2S)-1-bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2P/c1-22-14-10-12-20-27(22)35(28-21-13-11-15-23(28)2)34-29(25-16-6-4-7-17-25)24(3)31-30(33)32-26-18-8-5-9-19-26/h4-21,24,29H,1-3H3,(H2,31,32,33)/t24-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQCUMHKBUVOE-OUTSHDOLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC(C3=CC=CC=C3)C(C)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)O[C@H](C3=CC=CC=C3)[C@H](C)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6314757.png)


![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)


![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
